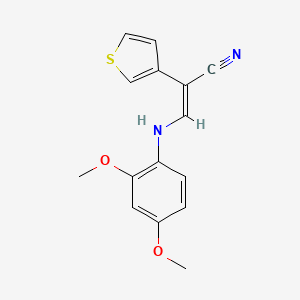
3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is of great interest due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, its contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
While specific chemical reactions involving “3-(4-Chlorobenzenesulfonyl)-6,7-dimethoxy-4-(pyrrolidin-1-yl)quinoline” are not detailed in the search results, compounds with a pyrrolidine ring are known to undergo various chemical reactions . These can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .科学的研究の応用
Synthesis and Biological Evaluation
Synthesis of Functionalized Aminoquinolines : A study by Vandekerckhove et al. (2015) describes the preparation of (3-pyrrolin-1-yl)- and (2-oxopyrrolidin-1-yl)quinolines as intermediates for synthesizing functionalized aminoquinolines. These compounds displayed moderate activity against both chloroquine-sensitive and -resistant strains of malaria and showed antifungal properties against specific strains (Vandekerckhove et al., 2015).
Electrophilic Substitution in Quinoxalines : Research by Le et al. (2021) developed a method for the selective chlorination of 4-aryl pyrrolo[1,2-a]quinoxalines. This method proved compatible with various functional groups and heterocycles, demonstrating the versatility in synthesizing diversified quinoxaline derivatives (Le et al., 2021).
Chemical Structure and Properties
Complex Hydrogen Bonded Cations : A study by Clements et al. (1973) explored complex hydrogen-bonded cations involving quinoline, highlighting the compound's potential in forming complex structures (Clements et al., 1973).
Derivatives of Tetramic Acid : Research by Sorokina et al. (2007) synthesized pyrrolo[3,4-b]quinoline derivatives based on pyrrolidine-2,4-dione (tetramic acid), with some showing anticonvulsant activity. This indicates the potential pharmaceutical applications of such derivatives (Sorokina et al., 2007).
Biological and Medicinal Applications
Pyrroloquinoline Derivatives : Liao and Zhu (2019) synthesized dihydropyrrolo[2,3-h]quinolines, a class of heterocycles with various biological activities. The study focused on efficient synthesis methods that could facilitate research into the bioactivities of these compounds (Liao & Zhu, 2019).
Quinoline in Cancer Drug Discovery : Solomon and Lee (2011) reviewed quinoline compounds, highlighting their effectiveness in anticancer activity and their synthetic versatility for creating structurally diverse derivatives. This underscores the importance of quinoline scaffolds in medicinal chemistry (Solomon & Lee, 2011).
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6,7-dimethoxy-4-pyrrolidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-18-11-16-17(12-19(18)28-2)23-13-20(21(16)24-9-3-4-10-24)29(25,26)15-7-5-14(22)6-8-15/h5-8,11-13H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGWOWOJCEKTTRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

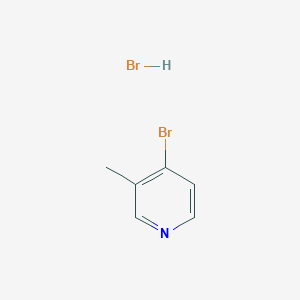
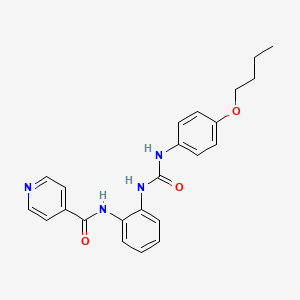
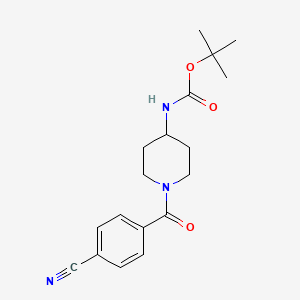

![1-[(2,4-Dichlorophenyl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B2758678.png)
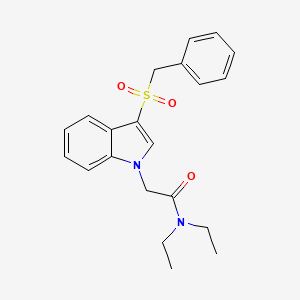
![2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2758682.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2758684.png)
![5-((4-(tert-butyl)phenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2758685.png)
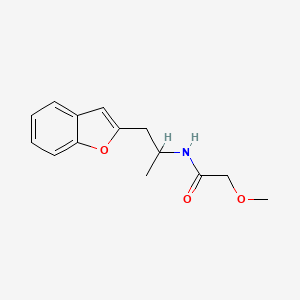
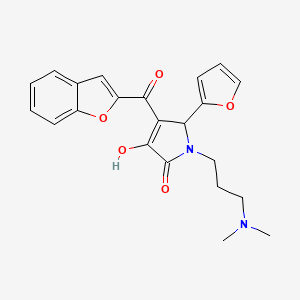
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2758689.png)
![2-Ethyl-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2758690.png)
